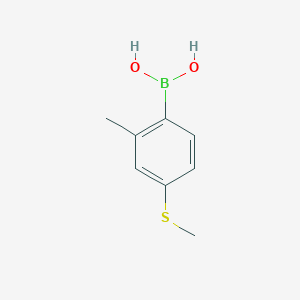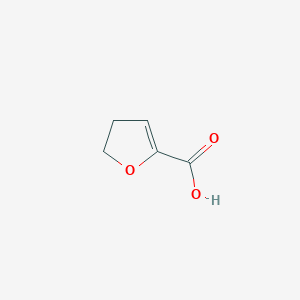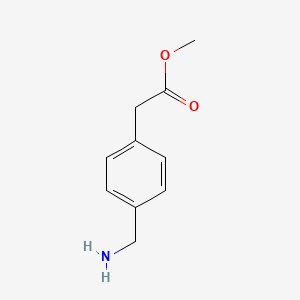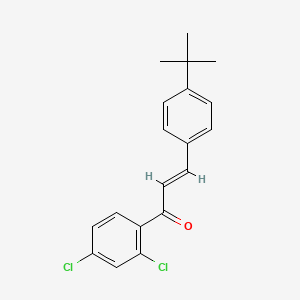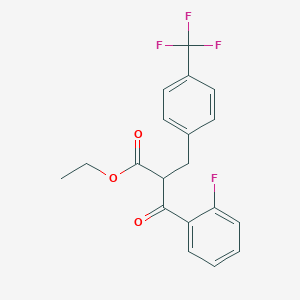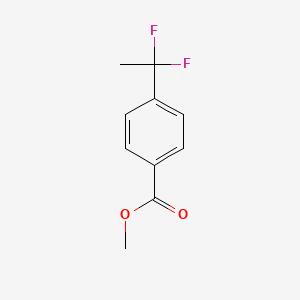
Methyl 4-(1,1-difluoroethyl)benzoate
描述
Methyl 4-(1,1-difluoroethyl)benzoate: is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the hydrogen atoms on the ethyl group are replaced by fluorine atoms. This compound is used in various chemical and industrial applications due to its unique properties.
作用机制
Biochemical Pathways
It’s possible that this compound could interact with multiple pathways due to its complex structure . More research is needed to understand the downstream effects of these interactions.
Pharmacokinetics
Some general properties can be inferred from its molecular structure :
- Absorption : The compound is likely to have high gastrointestinal absorption due to its lipophilic nature .
- Distribution : It may be able to cross the blood-brain barrier due to its small size and lipophilicity .
- Metabolism : The compound could be metabolized by various enzymes, including CYP1A2 .
- Excretion : The route of excretion is unknown, but it could involve renal and hepatic pathways .
生化分析
Biochemical Properties
Methyl 4-(1,1-difluoroethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various drugs and xenobiotics. The inhibition of this enzyme by this compound can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell function, including increased resistance to oxidative damage and altered cell survival rates.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting CYP1A2 . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metabolism of its substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy and altered biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and detoxification.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in its metabolism . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in the production and utilization of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biochemical effects, as it determines the concentration of the compound at its site of action .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,1-difluoroethyl)benzoate typically involves the esterification of 4-(1,1-difluoroethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.
化学反应分析
Types of Reactions
Methyl 4-(1,1-difluoroethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(1,1-difluoroethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 4-(1,1-difluoroethyl)benzyl alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 4-(1,1-difluoroethyl)benzoic acid
Reduction: 4-(1,1-difluoroethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Methyl 4-(1,1-difluoroethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its fluorinated ethyl group can enhance binding affinity and selectivity in biological assays.
Medicine: Research is ongoing to explore its potential as a precursor for drug development. The compound’s stability and reactivity make it a promising candidate for the synthesis of new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Methyl 4-(1,1-difluoroethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(1,1-difluoromethyl)benzoate: This compound has a similar structure but with a difluoromethyl group instead of a difluoroethyl group. It exhibits different reactivity and binding properties due to the presence of the additional fluorine atom.
Methyl 4-(1,1-difluoroethyl)phenylacetate: This compound has a phenylacetate group instead of a benzoate group. It shows different chemical and biological properties due to the change in the aromatic ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that are valuable in various applications.
属性
IUPAC Name |
methyl 4-(1,1-difluoroethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-7(4-6-8)9(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTHNOGPHKDFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



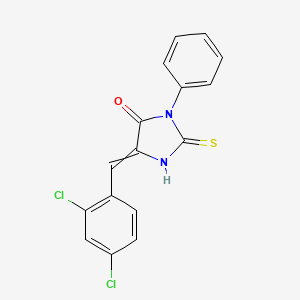
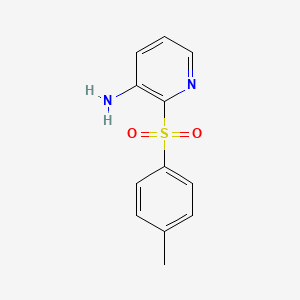
![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)
![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)
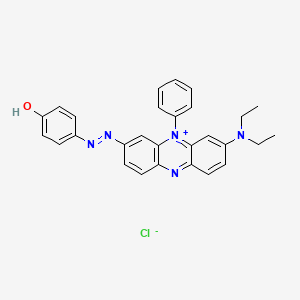

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3137956.png)

